molecular formula C11H10ClNO B15338149 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde CAS No. 400073-89-4

2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde

Cat. No.: B15338149
CAS No.: 400073-89-4
M. Wt: 207.65 g/mol
InChI Key: ULRUSTJZUWACSI-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde is a heterocyclic compound featuring a partially hydrogenated quinoline backbone with a chloro group at position 2, a methyl group at position 6, and an aldehyde functional group at position 3. This compound is synthesized via condensation reactions involving hydrazine derivatives and heteroaromatic aldehydes, as demonstrated in studies by Hindawi (2018) . Its structural uniqueness makes it valuable for pharmaceutical and materials science research, particularly in the synthesis of hydrazone derivatives with bioactive properties .

Properties

CAS No.

400073-89-4

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-chloro-6-methyl-4a,8a-dihydroquinoline-3-carbaldehyde

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6,8,10H,1H3

InChI Key

ULRUSTJZUWACSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C=C(C(=NC2C=C1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde typically involves multiple steps, starting with the appropriate quinoline derivatives. One common synthetic route includes the chlorination of 6-methylquinoline followed by reduction and subsequent aldehyde formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted quinoline derivatives.

Scientific Research Applications

2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The 4a,8a-dihydro moiety in the target compound reduces aromatic conjugation, increasing susceptibility to nucleophilic attacks compared to fully aromatic analogs .

Research Findings

  • A 2018 study reported that hydrazone derivatives of the target compound exhibited moderate antifungal activity against Candida albicans (MIC: 32 µg/mL) .
  • Quinoline-2-carbaldehyde derivatives showed higher thermal stability (decomposition >250°C) compared to the target compound (decomposition ~180°C), attributed to its reduced aromaticity .

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